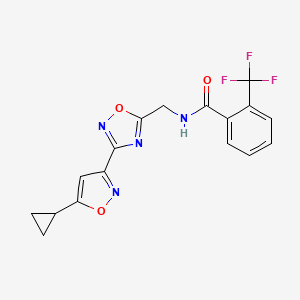

![molecular formula C15H19N3O3 B2790600 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine CAS No. 1465232-38-5](/img/structure/B2790600.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine” is a synthetic compound. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .

Synthesis Analysis

The synthesis of this compound involves several steps. Sodium borohydride is dissolved in THF, cooled to 0 ℃, and then a mixed liquor of BFEE and Nitrocarbol is added. The reaction is raised to 80 ℃ for 4 hours, then cooled and desolvated. The residual is washed with ether and the pH is adjusted to 12. The organic phase is extracted with diethyl ether three times, dried with Na2SO4, and the solvent is removed under reduced pressure to obtain the compound .Molecular Structure Analysis

The molecular structure of this compound is complex. It has a molecular formula of C12H17NO3 and an average mass of 223.268 Da . The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered ring with six carbon atoms .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 408.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has a flash point of 200.8±25.9 °C and an index of refraction of 1.505 . It has 4 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .Mécanisme D'action

Target of Action

The primary target of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine is the alpha7 nicotinic acetylcholine receptor (α7nAChR) . This receptor is a ligand-gated ion channel that plays a crucial role in signal transduction in the nervous system.

Mode of Action

The compound binds to the α7nAChR, at the same binding site as bungarotoxin . This interaction triggers a series of biochemical reactions that lead to changes in the cellular environment.

Result of Action

The compound has been shown to have neuroprotective effects and can reduce the toxicity of nerve cells . It can also directly act on amyloid protein, reducing its toxic effect on nerve cells . In animal experiments, the compound has been shown to improve learning ability and memory .

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine is its potent anti-cancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a potential candidate for the development of new cancer therapies. Another advantage of this compound is its low toxicity, making it a relatively safe compound to work with in the lab. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult and time-consuming to produce in large quantities.

Orientations Futures

There are many potential future directions for the research and development of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine. One area of research that is currently being explored is the development of this compound-based cancer therapies. Researchers are also investigating the potential of this compound as a treatment for other diseases, such as inflammatory and neurodegenerative diseases. Another area of research is the development of new synthesis methods for this compound that are more efficient and cost-effective than current methods. Overall, this compound has the potential to be a valuable tool in scientific research and the development of new therapies for a wide range of diseases.

Méthodes De Synthèse

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine can be synthesized using a multistep reaction sequence. The first step involves the reaction of 3,4-dimethoxyphenylacetonitrile with ethyl bromide in the presence of a base to form 2-(3,4-dimethoxyphenyl)ethyl bromide. The second step involves the reaction of 2-(3,4-dimethoxyphenyl)ethyl bromide with 6-methoxypyrimidin-4-amine in the presence of a base to form this compound. The overall synthesis of this compound is a complex process that requires careful control of reaction conditions to obtain a high yield and purity.

Applications De Recherche Scientifique

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine has a wide range of potential applications in scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. This compound has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Propriétés

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-19-12-5-4-11(8-13(12)20-2)6-7-16-14-9-15(21-3)18-10-17-14/h4-5,8-10H,6-7H2,1-3H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWTXVYNZMDJQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC2=CC(=NC=N2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

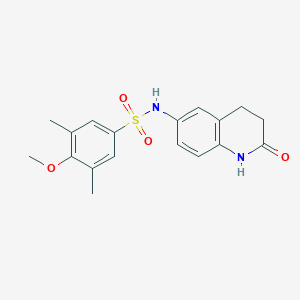

![4-(morpholinosulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2790517.png)

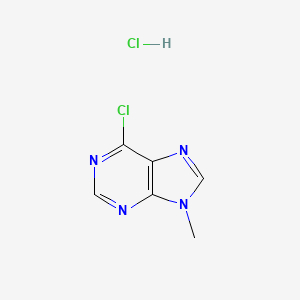

![2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2790519.png)

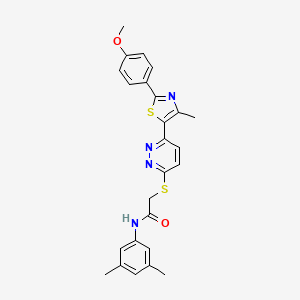

![N-Tert-butyl-4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2790521.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2790522.png)

![2-[3-(4-Methoxyphenyl)pyrazolyl]ethylamine](/img/structure/B2790523.png)

![2-[(2R)-oxetan-2-yl]ethan-1-amine](/img/structure/B2790528.png)

![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-methylpropanamide](/img/structure/B2790529.png)

![Methyl 3-[5-(methylcarbamoyl)furan-2-yl]thiophene-2-carboxylate](/img/structure/B2790531.png)

![4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2790535.png)

![Methyl (2R,3S)-2-[(2-aminoacetyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoate;2,2,2-trifluoroacetic acid](/img/structure/B2790537.png)